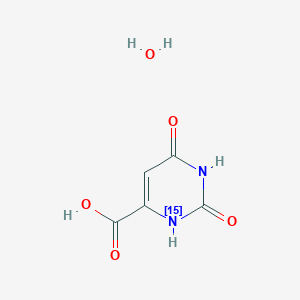
cis-Tranexamic Acid-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-Tranexamic Acid-13C2,15N” is a stable isotope labelled form of tranexamic acid . It is also known as “is-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N” and "cis-4-(Aminomethyl)-1-cyclohexanecarboxylic Acid-13C2,15N" . It is used as a reference standard in research .
Molecular Structure Analysis
The molecular formula of “cis-Tranexamic Acid-13C2,15N” is C6¹³C₂H₁₅¹⁵NO₂ . The molecular weight is 160.19 .
Physical And Chemical Properties Analysis
“Cis-Tranexamic Acid-13C2,15N” is a solid substance with a white color . It has a melting point of over 234°C (decomposition) . It is slightly soluble in methanol .
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-Tranexamic Acid-13C2,15N involves the modification of the existing synthesis pathway for Tranexamic Acid to incorporate 13C and 15N isotopes. This can be achieved by using starting materials that contain the desired isotopes and modifying the reaction conditions accordingly.", "Starting Materials": ["Glycine-2-13C", "NH4Cl-15N", "Sodium cyanide", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Water"], "Reaction": ["Step 1: Glycine-2-13C and NH4Cl-15N are reacted with sodium cyanide in the presence of sodium hydroxide to form 2-aminoacetonitrile-13C2,15N.", "Step 2: 2-aminoacetonitrile-13C2,15N is then hydrolyzed with sulfuric acid to form 2-aminoacetic acid-13C2,15N.", "Step 3: 2-aminoacetic acid-13C2,15N is reacted with hydrogen peroxide in the presence of sodium hydroxide to form cis-4-(aminomethyl)cyclohexane-1-carboxylic acid-13C2,15N.", "Step 4: The final step involves the conversion of cis-4-(aminomethyl)cyclohexane-1-carboxylic acid-13C2,15N to cis-Tranexamic Acid-13C2,15N by treating it with sulfuric acid and water."] } | |
Número CAS |
1557000-06-2 |
Nombre del producto |
cis-Tranexamic Acid-13C2,15N |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
160.191 |
Nombre IUPAC |
4-(azanylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |
Clave InChI |
GYDJEQRTZSCIOI-XGOBPNGOSA-N |
SMILES |
C1CC(CCC1CN)C(=O)O |
Sinónimos |
is-4-(Aminomethyl)cyclohexanecarboxylic Acid-13C2,15N; cis-4-(Aminomethyl)-1-cyclohexanecarboxylic Acid-13C2,15N; cis-AMCHA-13C2,15N; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)
![[3-[2,2-Dimethylbutyl(methyl)amino]-1-hydroxy-1-phosphonopropyl]phosphonic acid](/img/structure/B585290.png)